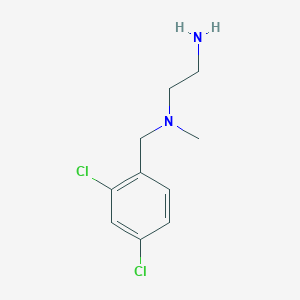

N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine

CAS No.:

Cat. No.: VC13391565

Molecular Formula: C10H14Cl2N2

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14Cl2N2 |

|---|---|

| Molecular Weight | 233.13 g/mol |

| IUPAC Name | N'-[(2,4-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine |

| Standard InChI | InChI=1S/C10H14Cl2N2/c1-14(5-4-13)7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7,13H2,1H3 |

| Standard InChI Key | QHVZHXVHFVJGKC-UHFFFAOYSA-N |

| SMILES | CN(CCN)CC1=C(C=C(C=C1)Cl)Cl |

| Canonical SMILES | CN(CCN)CC1=C(C=C(C=C1)Cl)Cl |

Introduction

N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine, with the CAS number 1096873-47-0, is a chemical compound that belongs to the class of organic amines. It is specifically a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a 2,4-dichlorobenzyl group and a methyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis Methods

The synthesis of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of N1-methylethane-1,2-diamine with 2,4-dichlorobenzyl chloride or a similar precursor. This reaction can be facilitated under various conditions, such as in the presence of a base or in a solvent like pyridine or dimethylformamide.

Example Synthesis Conditions:

-

Reagents: N1-methylethane-1,2-diamine, 2,4-dichlorobenzyl chloride

-

Solvent: Pyridine or DMF

-

Conditions: Room temperature or elevated temperature under inert atmosphere

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to analyze and confirm the structure of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine.

| Spectroscopic Method | Expected Data |

|---|---|

| 1H NMR | Signals for aromatic protons, methylene groups, and methyl group |

| 13C NMR | Signals for aromatic carbons, methylene carbons, and methyl carbon |

| LC-MS | Molecular ion peak corresponding to the molecular weight |

Potential Applications

While specific applications of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine are not widely documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antiproliferative effects. The presence of chlorine atoms and the benzyl group may enhance interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume